4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl
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Overview
Description
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is a chemical compound with the molecular formula C13H15ClN2O. It is known for its unique structure, which includes a benzonitrile group attached to a trans-4-aminocyclohexyl group via an oxygen atom. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride typically involves the reaction of 4-aminocyclohexanol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzonitrile group.
Reduction: Reduced forms of the benzonitrile group.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile
- 4-[(trans-4-Aminocyclohexyl)oxy]-3-methylbenzonitrile
Uniqueness
4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile hydrochloride is unique due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
4-(4-aminocyclohexyl)oxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13;/h1-2,5-6,11,13H,3-4,7-8,15H2;1H |
InChI Key |
DSLIMKSHIJXUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
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